molecular formula C19H18BrN3O4 B213972 3-[({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4-methylbenzoic acid

3-[({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4-methylbenzoic acid

Cat. No. B213972
M. Wt: 432.3 g/mol
InChI Key: FSXHLIWKWPHTNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4-methylbenzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development.

Mechanism of Action

The mechanism of action of 3-[({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4-methylbenzoic acid involves the inhibition of certain enzymes and pathways that are involved in cancer cell proliferation and inflammation. Specifically, this compound has been found to inhibit the activity of protein kinase B (Akt), which is involved in cell survival and proliferation. It has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), which plays a role in inflammation and cancer.
Biochemical and Physiological Effects
Studies have shown that 3-[({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4-methylbenzoic acid has a number of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines. It has also been found to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4-methylbenzoic acid in lab experiments is its potential as a drug candidate. Its anti-proliferative and anti-inflammatory properties make it a promising candidate for the treatment of cancer and inflammatory diseases. However, one limitation of using this compound is its low solubility in water, which may make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 3-[({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4-methylbenzoic acid. One area of research could be to further investigate its mechanism of action and identify other enzymes and pathways that it may target. Another area of research could be to develop more efficient synthesis methods for this compound, which would make it more accessible for drug development. Additionally, further studies could be conducted to investigate the potential of this compound as an anti-metastatic agent and to explore its efficacy in vivo.

Synthesis Methods

The synthesis of 3-[({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4-methylbenzoic acid involves the reaction of 4-methylbenzoic acid with 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then treated with an amine such as methylamine to yield the final product.

Scientific Research Applications

3-[({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4-methylbenzoic acid has been found to have potential applications in drug development, particularly in the treatment of cancer. Studies have shown that this compound has anti-proliferative effects on cancer cells, inhibiting their growth and inducing apoptosis. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

Product Name

3-[({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4-methylbenzoic acid

Molecular Formula

C19H18BrN3O4

Molecular Weight

432.3 g/mol

IUPAC Name

3-[[5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbonyl]amino]-4-methylbenzoic acid

InChI

InChI=1S/C19H18BrN3O4/c1-10-4-5-13(19(25)26)8-15(10)21-18(24)16-7-6-14(27-16)9-23-12(3)17(20)11(2)22-23/h4-8H,9H2,1-3H3,(H,21,24)(H,25,26)

InChI Key

FSXHLIWKWPHTNC-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=CC=C(O2)CN3C(=C(C(=N3)C)Br)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=CC=C(O2)CN3C(=C(C(=N3)C)Br)C

Origin of Product

United States

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